Cardiolipin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It was first isolated from beef hearts by Mary C. Pangborn in the 1940s . Cardiolipin plays a crucial role in mitochondrial function and is also present in the membranes of most bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cardiolipin can be synthesized from phosphatidylglycerol and cytidinediphosphate-diacylglycerol in the inner mitochondrial membrane . The mature acyl chain composition of this compound is achieved through at least two remodeling mechanisms .

Industrial Production Methods: A novel method for isolating this compound from beef heart involves a one-step solvent fractionation of the tissue total lipid extract . The this compound is then purified by gel filtration on Sephadex LH-20 followed by column chromatography on bicarbonate-treated silicic acid . Another method involves the hydrolysis of this compound with phospholipase A2 in methanol to produce monolysothis compound .

Chemical Reactions Analysis

Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized this compound.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur with nucleophiles under basic conditions.

Major Products:

Oxidation: Oxidized this compound species.

Reduction: Reduced this compound species.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Cardiolipin has a wide range of applications in scientific research:

Mechanism of Action

Cardiolipin exerts its effects by interacting with and stabilizing various mitochondrial proteins and enzyme complexes involved in energy production . It plays a central role in the organization of the electron transport chain and ATP production . Additionally, this compound is involved in mitochondrial membrane morphology, stability, and dynamics .

Comparison with Similar Compounds

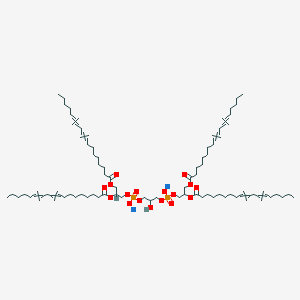

Cardiolipin is unique due to its four acyl chains and its exclusive localization in the inner mitochondrial membrane . Similar compounds include:

Phosphatidylglycerol: A precursor in the synthesis of this compound.

Phosphatidylcholine: Another phospholipid found in mitochondrial membranes but with different structural and functional properties.

Phosphatidylethanolamine: Similar in structure but lacks the unique four acyl chains of this compound.

This compound’s unique structure and function make it a critical component in mitochondrial biology and a valuable target for scientific research and therapeutic development.

Properties

IUPAC Name |

disodium;[3-[2,3-di(octadeca-9,12-dienoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(octadeca-9,12-dienoyloxy)propyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSPNIOCEDOHGS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H140Na2O17P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1493.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847444.png)

![c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847451.png)

![c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847452.png)

![c[RGDf-(S,R)-alpha-Dfm-F]](/img/structure/B10847464.png)

![c[RGDf-(R)-alpha-TfmV]](/img/structure/B10847471.png)

![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)

![c[RGDf-(R)-N-Me-alpha-TfmF]](/img/structure/B10847484.png)

![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)

![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10847499.png)

![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)

![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)